molecular formula C21H18BrNO2S B2793864 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide CAS No. 477889-37-5

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide

Cat. No.: B2793864
CAS No.: 477889-37-5
M. Wt: 428.34
InChI Key: RGGUXTAIIQPDLL-KPKJPENVSA-N
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Description

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide is an organic compound that features a complex molecular structure It contains a bromobenzyl group, a phenyl ring, and a thienylmethyl group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide typically involves multiple steps:

    Formation of the bromobenzyl ether: This step involves the reaction of 4-bromobenzyl alcohol with a phenol derivative under basic conditions to form the bromobenzyl ether.

    Coupling with the thienylmethyl group: The bromobenzyl ether is then reacted with a thienylmethylamine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Formation of the propenamide:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenamide group can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Products include 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Products include the corresponding amine derivative.

    Substitution: Products include various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique molecular structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide involves its interaction with specific molecular targets. The bromobenzyl group and the thienylmethyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide
  • (E)-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide
  • (E)-3-{4-[(4-methylbenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide

Uniqueness

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the bromobenzyl group and the thienylmethyl group provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2S/c22-18-8-3-17(4-9-18)15-25-19-10-5-16(6-11-19)7-12-21(24)23-14-20-2-1-13-26-20/h1-13H,14-15H2,(H,23,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGUXTAIIQPDLL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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